molecular formula C56H114O21 B148144 Cetomacrogol 1000 CAS No. 9004-95-9

Cetomacrogol 1000

Cat. No.: B148144
CAS No.: 9004-95-9
M. Wt: 1123.5 g/mol
InChI Key: NLMKTBGFQGKQEV-UHFFFAOYSA-N
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Description

Cetomacrogol 1000, also known as polyethylene glycol hexadecyl ether, is a non-ionic surfactant widely used in pharmaceutical and cosmetic formulations. It is produced by the condensation of cetyl alcohol with ethylene oxide under controlled conditions to achieve the desired molecular structure. This compound is known for its excellent emulsifying and solubilizing properties, making it a valuable ingredient in creams, lotions, and other topical applications .

Mechanism of Action

Target of Action

Cetomacrogol 1000, also known as polyethylene glycol hexadecyl ether, is a nonionic surfactant . It is primarily used as an emulsifier and solubilizer in various industries, including food, cosmetics, and pharmaceuticals . Its primary targets are essential oils, vitamin oils, and drugs with low water solubility .

Mode of Action

This compound acts as an oil-in-water (O/W) emulsifier . It works by reducing the surface tension between two immiscible (unmixable) substances, such as oil and water, allowing them to form a stable, homogenous mixture . This is particularly useful in the formulation of creams and lotions, where it helps to evenly distribute the active ingredients .

Biochemical Pathways

For instance, by solubilizing essential oils or drugs, it can enhance their dispersion in aqueous solutions, potentially improving their absorption and distribution in the body .

Pharmacokinetics

As a topical agent, it is generally considered to have minimal systemic absorption . Its primary function is to improve the delivery and absorption of other substances at the site of application .

Result of Action

The main result of this compound’s action is the formation of stable emulsions, which can enhance the delivery and efficacy of other substances . By solubilizing oils and drugs, it can improve their dispersion in aqueous solutions, potentially enhancing their bioavailability and therapeutic effects .

Action Environment

This compound is stable under moderately strong acid and alkaline conditions . This stability allows it to maintain its emulsifying and solubilizing properties in various environments, making it a versatile ingredient in many formulations . The exact influence of environmental factors on its action, efficacy, and stability may depend on the specific formulation and conditions of use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cetomacrogol 1000 involves the reaction of cetyl alcohol with ethylene oxide. The process is typically carried out under controlled conditions to ensure the desired degree of ethoxylation. The reaction can be represented as follows:

C16H33OH+n(CH2CH2O)C16H33(OCH2CH2)nOH\text{C}_{16}\text{H}_{33}\text{OH} + n(\text{CH}_2\text{CH}_2\text{O}) \rightarrow \text{C}_{16}\text{H}_{33}(\text{OCH}_2\text{CH}_2)_n\text{OH} C16​H33​OH+n(CH2​CH2​O)→C16​H33​(OCH2​CH2​)n​OH

where ( n ) represents the number of ethylene oxide units added to the cetyl alcohol molecule .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where cetyl alcohol and ethylene oxide are combined under controlled temperature and pressure conditions. The reaction is typically catalyzed by an alkaline catalyst, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified and processed into a waxy solid form, which can be used in various formulations .

Chemical Reactions Analysis

Types of Reactions

Cetomacrogol 1000 primarily undergoes reactions typical of non-ionic surfactants. These include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes, ketones, and carboxylic acids .

Scientific Research Applications

Cetomacrogol 1000 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cetomacrogol 1000

This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, which makes it particularly effective in stabilizing oil-in-water emulsions. Its ability to form stable emulsions under a wide range of pH conditions and its compatibility with various active ingredients make it a versatile and valuable ingredient in many formulations .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H114O21/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-58-19-21-60-23-25-62-27-29-64-31-33-66-35-37-68-39-41-70-43-45-72-47-49-74-51-53-76-55-56-77-54-52-75-50-48-73-46-44-71-42-40-69-38-36-67-34-32-65-30-28-63-26-24-61-22-20-59-18-16-57/h57H,2-56H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMKTBGFQGKQEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H114O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046708
Record name Polyethylene glycol (20) hexadecyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1123.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; mp = 32-34 deg C; [Sigma-Aldrich MSDS]
Record name Cetomacrogol
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CAS No.

9004-95-9
Record name Cetomacrogol
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-hexadecyl-.omega.-hydroxy-
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Record name Hexadecan- l-ol, ethoxylated
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